molecular formula C14H12N2O3 B377421 4-methyl-3-nitro-N-phenylbenzamide CAS No. 5344-15-0

4-methyl-3-nitro-N-phenylbenzamide

Cat. No.: B377421
CAS No.: 5344-15-0
M. Wt: 256.26g/mol
InChI Key: WZLPPEGBGRYQRC-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-N-phenylbenzamide is a benzamide derivative characterized by a nitro group at the meta-position (C3), a methyl group at the para-position (C4) on the benzoyl ring, and an N-phenyl substituent. This compound is synthesized via the reaction of 4-methyl-3-nitrobenzoyl chloride with aniline, as noted in its application as an intermediate for modified suramin analogs . The nitro and methyl groups confer distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-methyl-3-nitro-N-phenylbenzamide with analogous benzamide derivatives, focusing on substituent effects, synthesis, and applications.

Substituent Variations and Molecular Properties

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Properties/Applications Reference
This compound C3-nitro, C4-methyl, N-phenyl 256.26 Reaction of 4-methyl-3-nitrobenzoyl chloride with aniline Intermediate in suramin analogs
N-(3-Chlorophenethyl)-4-nitrobenzamide C4-nitro, N-(3-chlorophenethyl) ~304.45 4-Nitrobenzoyl chloride + 2-(3-chlorophenyl)ethan-1-amine Bio-functional hybrid molecule
4-Nitro-N-(3-nitrophenyl)benzamide C4-nitro, N-(3-nitrophenyl) 287.24 4-Nitrobenzoyl chloride + 3-nitroaniline Solid derivative for analytical studies
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide C3-nitro, C4-methyl, N-(4-trifluoromethylphenyl) 324.26 Unspecified benzoylation reaction High lipophilicity due to CF₃ group
4-Methoxy-N-(3-methylphenyl)benzamide C4-methoxy, N-(3-methylphenyl) 241.29 Methoxy-substituted benzoyl chloride + 3-methylaniline Electron-donating methoxy enhances solubility

Key Observations:

Electronic Effects :

  • The nitro group (strong electron-withdrawing) in this compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions .
  • Trifluoromethyl (CF₃) in further amplifies electron withdrawal, improving stability under acidic conditions but reducing solubility in polar solvents.
  • Methoxy groups (electron-donating) in increase solubility in aqueous media, contrasting with nitro-substituted analogs.

In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a bulky N-substituent, enabling N,O-bidentate coordination in metal-catalyzed reactions.

Synthetic Routes :

  • Most compounds are synthesized via benzoyl chloride + amine reactions. For example, 4-nitrobenzoyl chloride is a common precursor in , while 4-methyl-3-nitrobenzoyl chloride is specific to the target compound .

Spectroscopic and Crystallographic Comparisons

  • X-ray Diffraction : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was structurally confirmed via X-ray crystallography, revealing hydrogen-bonding networks critical for its directing group functionality.
  • Spectroscopy: The target compound’s nitro group exhibits strong IR absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch), a feature shared with other nitrobenzamides .

Properties

CAS No.

5344-15-0

Molecular Formula

C14H12N2O3

Molecular Weight

256.26g/mol

IUPAC Name

4-methyl-3-nitro-N-phenylbenzamide

InChI

InChI=1S/C14H12N2O3/c1-10-7-8-11(9-13(10)16(18)19)14(17)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,17)

InChI Key

WZLPPEGBGRYQRC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (3 mL, 35 mmol) was added dropwise to a stirred solution of 3-nitro-4-methylbenzoic acid (5.0 g, 28 mmol) in a mixture of tetrahydrofuran or dichloromethane (125 mL) and dimethylformamide (1/2 mL) under N2 at ice bath temperature. The mixture was allowed to warm to room temperature. After 1 hour, the solvent was removed by rotary evaporator under reduced pressure. The residue was redissolved in fresh tetrahydrofuran (100 mL) and recooled to ice bath temperature under N2, while a solution of aniline (5.2 g, 56 mmol) in tetrahydrofuran (25 mL) was added dropwise. After 16 hours of stirring at room temperature, the mixture was concentrated to half-volume by rotary evaporator and the residue stirred in water (200 mL). After several hours, the precipitate was filtered off, rinsed three times with water, and dried to afford the product (6.8 g); m.p. 147-148° C.
Quantity
3 mL
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5 g
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125 mL
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0 (± 1) mol
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0.5 mL
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5.2 g
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25 mL
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